Erlotinib C-11

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

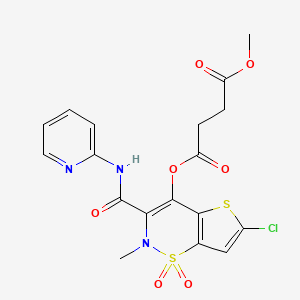

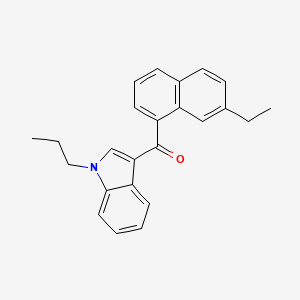

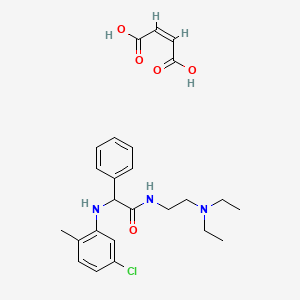

Erlotinib C-11 is a radiolabeled version of erlotinib, a tyrosine kinase inhibitor that targets the epidermal growth factor receptor (EGFR). This compound is primarily used in positron emission tomography (PET) imaging to evaluate the mutational status of EGFR in various cancers, including non-small cell lung cancer (NSCLC) and pancreatic cancer . The radiolabeling with carbon-11 allows for the visualization of the distribution and uptake of erlotinib in tumors, providing valuable insights into the effectiveness of targeted cancer therapies .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Erlotinib C-11 is synthesized by reacting the normethyl precursor of erlotinib with carbon-11 labeled methyl iodide ([11C]-methyl iodide) . The reaction typically involves the following steps:

Preparation of [11C]-methyl iodide: Carbon-11 is produced in a cyclotron and converted to [11C]-methyl iodide.

Methylation Reaction: The normethyl precursor of erlotinib is reacted with [11C]-methyl iodide in the presence of a base, such as sodium hydroxide, to form this compound.

Industrial Production Methods: The production of this compound for clinical use requires a stable, reproducible, and high-yielding radiosynthesis method. Two production schemes have been developed, starting from either [11C]-carbon dioxide or [11C]-methane . Both methods reliably yield sufficient product amounts for preclinical and clinical use .

Análisis De Reacciones Químicas

Types of Reactions: Erlotinib C-11 undergoes various chemical reactions, including:

Oxidation: Erlotinib can be oxidized to form metabolites.

Reduction: Reduction reactions are less common but can occur under specific conditions.

Substitution: The methyl group in this compound can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Substitution: Reagents such as halogens (chlorine, bromine) and nucleophiles (amines, thiols) are used in substitution reactions.

Major Products:

Oxidation Products: Metabolites formed from the oxidation of erlotinib.

Substitution Products: Derivatives of erlotinib with substituted functional groups.

Aplicaciones Científicas De Investigación

Erlotinib C-11 has a wide range of scientific research applications, including:

Chemistry: Used in the study of chemical reactions and mechanisms involving erlotinib.

Biology: Helps in understanding the biological pathways and interactions of erlotinib with cellular targets.

Medicine: Primarily used in PET imaging to evaluate the mutational status of EGFR in cancer patients. .

Industry: Employed in the development and testing of new cancer therapies and diagnostic tools.

Mecanismo De Acción

Erlotinib C-11 exerts its effects by inhibiting the intracellular phosphorylation of tyrosine kinase associated with the epidermal growth factor receptor (EGFR) . This inhibition prevents further downstream signaling, resulting in the disruption of cancer cell proliferation and survival . The radiolabeling with carbon-11 allows for the visualization of the distribution and uptake of erlotinib in tumors, providing valuable insights into the effectiveness of targeted cancer therapies .

Comparación Con Compuestos Similares

Erlotinib C-11 is compared with other similar compounds, such as gefitinib and afatinib, which are also EGFR tyrosine kinase inhibitors . While all three compounds target EGFR, they differ in their binding affinities, mechanisms of action, and clinical applications:

This compound’s uniqueness lies in its radiolabeling with carbon-11, which allows for non-invasive imaging and evaluation of EGFR mutational status in cancer patients .

Propiedades

Número CAS |

1137584-37-2 |

|---|---|

Fórmula molecular |

C22H23N3O4 |

Peso molecular |

392.4 g/mol |

Nombre IUPAC |

N-(3-ethynylphenyl)-7-(2-methoxyethoxy)-6-(2-(111C)methoxyethoxy)quinazolin-4-amine |

InChI |

InChI=1S/C22H23N3O4/c1-4-16-6-5-7-17(12-16)25-22-18-13-20(28-10-8-26-2)21(29-11-9-27-3)14-19(18)23-15-24-22/h1,5-7,12-15H,8-11H2,2-3H3,(H,23,24,25)/i2-1 |

Clave InChI |

AAKJLRGGTJKAMG-JVVVGQRLSA-N |

SMILES isomérico |

COCCOC1=C(C=C2C(=C1)N=CN=C2NC3=CC=CC(=C3)C#C)OCCO[11CH3] |

SMILES canónico |

COCCOC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC=CC(=C3)C#C)OCCOC |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

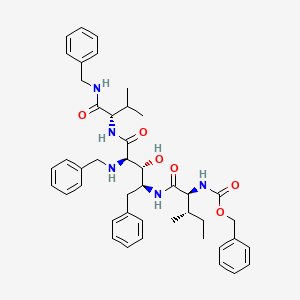

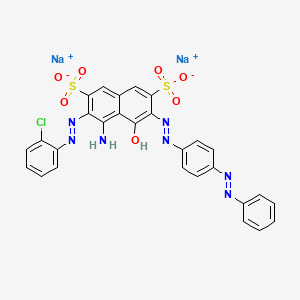

![3-butyl-7-(2,5-dimethylphenyl)sulfonyl-9,9-dimethyl-3,7-diazabicyclo[3.3.1]nonane;(2R,3R)-2,3-dihydroxybutanedioic acid](/img/structure/B12720899.png)